1-(5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride
Description
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Properties
IUPAC Name |
1-[5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3.ClH/c1-4-24-16(2)22(17(3)25)20-13-19(9-10-21(20)24)27-15-18(26)14-23-11-7-5-6-8-12-23;/h9-10,13,18,26H,4-8,11-12,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOTYKYTDPHMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCCCCC3)O)C(=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a complex indole derivative that has garnered interest for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Indole Core : A bicyclic structure that is a common motif in many biologically active compounds.
- Ethanone Moiety : Implicated in interactions with various biological targets.
- Hydroxypropoxy Group : May enhance solubility and bioavailability.
- Azepane Ring : Potentially contributes to receptor binding and selectivity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Indole Core | Bicyclic aromatic compound |
| Ethanone Moiety | Ketone functional group |
| Hydroxypropoxy Group | Hydroxy and ether functionalities |
| Azepane Ring | Saturated nitrogen-containing ring |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of indole derivatives. For instance, compounds similar to this compound have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Case Study: COX Inhibition
A study demonstrated that certain indole derivatives exhibited significant COX-2 inhibition, leading to reduced inflammation in animal models. The efficacy was measured through various assays, including:
- In vitro COX inhibition assays
- In vivo models of inflammation
The results indicated that modifications to the indole structure could enhance COX inhibitory activity, suggesting a promising pathway for developing anti-inflammatory drugs based on this scaffold .
Analgesic Activity
In addition to anti-inflammatory effects, the compound's analgesic properties have been investigated. Analgesic activity was assessed through behavioral tests in animal models, where pain response was measured following administration of the compound.
Findings
The results showed a statistically significant reduction in pain response, comparable to established analgesics. The mechanism of action appears to involve modulation of pain pathways potentially linked to the indole core's interaction with neurotransmitter systems .
Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. The compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune escape mechanisms in tumors, has been explored.
Research Insights
A series of studies reported that modifications at specific positions on the indole ring could enhance IDO inhibition. Compounds exhibiting IC50 values in the micromolar range were identified as having potential for cancer immunotherapy .
Table 2: Biological Activities of Indole Derivatives
Scientific Research Applications
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly as a potential treatment for neurological disorders. Its ability to interact with neurotransmitter systems suggests it may serve as an effective agent in modulating synaptic transmission and reducing neuroinflammation.
Case Study: Glycine Transporter Inhibition
Research indicates that modifications to the azepane structure can enhance the inhibitory effects on Glycine Transporter 1 (GlyT1), which is implicated in conditions like schizophrenia and anxiety disorders. A study demonstrated that similar compounds effectively crossed the blood-brain barrier, highlighting their potential for central nervous system applications .
Antioxidant Properties
The presence of indole and hydroxypropoxy groups in the compound has been linked to significant antioxidant activity. This property is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases.
Research Findings:
Studies utilizing DPPH and ABTS assays have confirmed that derivatives of this compound exhibit strong radical scavenging capabilities, suggesting potential applications in treating conditions such as neurodegenerative diseases and cardiovascular disorders .
Antidiabetic Activity
The compound's structural features also suggest potential antidiabetic properties. Related compounds have been studied for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase.
Case Study: Enzyme Inhibition Studies
Research has indicated that azepane-containing compounds can effectively modulate carbohydrate absorption, thereby offering therapeutic benefits for diabetes management .
Potential Therapeutic Applications
Given its diverse biological activities, 1-(5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride could be explored for various therapeutic applications:
- Neurological Disorders: As a GlyT1 inhibitor, it may help manage symptoms associated with schizophrenia and anxiety.
- Oxidative Stress Conditions: Its antioxidant properties could be harnessed in therapies aimed at neurodegenerative diseases.
- Diabetes Management: Its enzyme inhibition capabilities might provide a pathway for developing new antidiabetic medications.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three modular components (Figure 1):
- 1-Ethyl-2-methyl-1H-indol-3-yl ethanone core
- 3-(Azepan-1-yl)-2-hydroxypropoxy side chain
- Hydrochloride counterion
Indole Core Construction
The indole scaffold is synthesized via Fischer indolization , a well-established method for constructing substituted indoles. Arylhydrazines react with ketones under acidic conditions, followed by-sigmatropic rearrangement and cyclization. For this compound, 4-ethyl-3-methylpentan-2-one serves as the ketone precursor, while a substituted phenylhydrazine provides the aromatic backbone.
Step-by-Step Synthetic Protocol
Synthesis of 1-Ethyl-2-methyl-1H-indol-3-yl Ethanone
Step 1: Fischer Indolization
Reagents :
- 4-Ethyl-3-methylpentan-2-one (1.2 eq)
- 4-Hydrazinobenzoic acid (1.0 eq)
- Concentrated HCl (catalytic)
- Ethanol (solvent)
Procedure :
- Dissolve 4-hydrazinobenzoic acid (10.0 g, 65.8 mmol) in ethanol (200 mL).
- Add 4-ethyl-3-methylpentan-2-one (9.8 mL, 79.0 mmol) and HCl (5 mL).
- Reflux at 80°C for 12 hours.
- Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Step 2: N-Ethylation and C-Methylation
Reagents :
- Indole intermediate (1.0 eq)
- Ethyl iodide (1.5 eq)
- Methylmagnesium bromide (1.2 eq)
- Tetrahydrofuran (THF)
Procedure :
- Add ethyl iodide (7.4 mL, 92.7 mmol) to the indole (10.0 g, 61.8 mmol) in THF (150 mL).
- Stir at 0°C for 2 hours, then warm to room temperature.
- Quench with methylmagnesium bromide (74.2 mL, 74.2 mmol) and stir for 4 hours.
- Extract with dichloromethane and evaporate under reduced pressure.
Preparation of 3-(Azepan-1-yl)-2-hydroxypropoxy Side Chain
Step 1: Azepane Functionalization
Reagents :
- Azepane (1.0 eq)
- Epichlorohydrin (1.2 eq)
- Sodium hydride (1.5 eq)
- Dimethylformamide (DMF)
Procedure :
- Add NaH (3.6 g, 90 mmol) to DMF (100 mL) under N₂.
- Introduce azepane (7.1 mL, 60 mmol) and epichlorohydrin (6.0 mL, 72 mmol).
- Stir at 50°C for 6 hours.
- Filter and concentrate to obtain 3-(azepan-1-yl)oxirane.
Step 2: Epoxide Ring-Opening
Reagents :
- 3-(Azepan-1-yl)oxirane (1.0 eq)
- Water (2.0 eq)
- BF₃·OEt₂ (catalytic)
Procedure :
- Mix epoxide (8.0 g, 44.4 mmol) with H₂O (1.6 mL, 88.8 mmol) and BF₃·OEt₂ (0.5 mL).
- Stir at 25°C for 3 hours.
- Extract with chloroform and dry over MgSO₄.
Coupling of Indole Core and Side Chain
Mitsunobu Reaction Conditions
Reagents :
- 1-Ethyl-2-methyl-1H-indol-3-yl ethanone (1.0 eq)
- 3-(Azepan-1-yl)-1,2-propanediol (1.2 eq)
- Triphenylphosphine (1.5 eq)
- Diethyl azodicarboxylate (DEAD, 1.5 eq)
- THF
Procedure :
Optimization of Reaction Conditions
Characterization and Quality Control
Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, COCH₃), 3.22–3.45 (m, 8H, azepane) |
| ¹³C NMR | δ 14.2 (CH₂CH₃), 25.8 (COCH₃), 54.3–56.1 (azepane C) |
| HRMS | m/z 408.97 [M+H]⁺ (calc. 408.97) |
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, MeCN:H₂O (70:30), 254 nm | 99.8 |
| TLC | SiO₂, CH₂Cl₂:MeOH (9:1) | Rf = 0.42 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride, and how is structural integrity confirmed?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the indole core (e.g., using NaH/DMF for benzylation ), followed by substitution with azepane-containing intermediates. Key intermediates like 1-ethyl-2-methylindole derivatives are purified via flash column chromatography. Structural confirmation employs H/C NMR to verify substituent positions and HR-ESI-MS to validate molecular mass. X-ray crystallography (using SHELX ) resolves stereochemical ambiguities, particularly for the azepane and hydroxypropoxy groups.
Q. Which analytical techniques are essential for characterizing purity and molecular structure?
- Methodological Answer :
- Purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) identifies impurities (<2% threshold) .
- Structural Confirmation : H NMR (500 MHz, DMSO-d6) detects deshielded protons near electronegative groups (e.g., ethanone carbonyl at δ ~200 ppm in C NMR) .
- Mass Spectrometry : HR-ESI-MS confirms the molecular ion ([M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in the azepane and indole moieties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, particularly for the azepane ring (average C-C: 1.54 Å) and the hydroxypropoxy linker. Twinning or disorder in the crystal lattice (common in flexible azepane groups) is addressed using the TWIN/BASF commands in SHELX . For example, demonstrates how hexagonal packing resolves steric clashes in similar indole derivatives.
Q. How can researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- logP : Experimental logP (via shake-flask method) may deviate from computational predictions (e.g., XlogP ~1.1 ) due to hydrochloride salt formation. Adjust calculations using Abraham solvation parameters.
- Solubility : Use phase-solubility diagrams with buffers (pH 1–7.4) to correlate experimental solubility (e.g., 2.3 mg/mL in water ) with COSMO-RS simulations.
Q. What strategies optimize synthetic yield in multi-step reactions involving reactive intermediates?
- Methodological Answer :
- Intermediate Stability : Protect the hydroxypropoxy group with tert-butyldimethylsilyl (TBS) ethers during indole alkylation to prevent side reactions .
- Catalysis : Use Pd(OAc)/XPhos for Suzuki couplings (if aryl halides are intermediates) to improve efficiency (yield >85% ).
- In Situ Monitoring : ReactIR tracks azepane incorporation kinetics, ensuring >95% conversion before quenching .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data caused by tautomerism in the indole-ethanone system?
- Methodological Answer :
- Dynamic NMR : Variable-temperature H NMR (25–60°C) identifies tautomeric shifts (e.g., keto-enol equilibria). For example, broadening of ethanone carbonyl signals at elevated temperatures suggests tautomerization .
- DFT Calculations : Compare experimental C chemical shifts with B3LYP/6-31G(d) predictions to assign dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
